6-Chloro-1-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula CHCl. This compound is a derivative of cyclohexene, characterized by the substitution of chlorine and chloromethyl groups at positions 1 and 6, respectively. The presence of these groups significantly influences its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can be achieved through several methods:
6-Chloro-1-(chloromethyl)cyclohex-1-ene has several notable applications:
The interaction studies involving 6-Chloro-1-(chloromethyl)cyclohex-1-ene focus on its reactivity with various nucleophiles and electrophiles. These interactions may provide insights into its mechanism of action in biological systems. Although specific studies are scarce, the compound's dual chlorinated structure suggests it could engage in diverse chemical pathways that warrant further investigation .
Several compounds share structural similarities with 6-Chloro-1-(chloromethyl)cyclohex-1-ene:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-1-hexene | Linear alkene without cyclohexene ring | Lacks cyclic structure; different reactivity |
| Cyclohexene | Parent compound without substitutions | No halogen substitutions; serves as a baseline |
| 1-Chloro-2-methylcyclohexane | Chlorinated cyclohexane derivative with different substitutions | Different substitution pattern; affects reactivity |
The uniqueness of 6-Chloro-1-(chloromethyl)cyclohex-1-ene lies in its dual substitution of chlorine and chloromethyl groups on the cyclohexene ring. This specific arrangement imparts distinct chemical properties that enhance its utility in synthetic applications and research studies .
| Pathway | Reagent | Temperature (°C) | Selectivity | Main Products |
|---|---|---|---|---|
| Free Radical Chlorination | Cl₂ + Light/Heat | 25-80 | Low | Mixed chlorides |
| Electrophilic Addition | Cl₂/HOCl | 0-25 | Moderate | 1,2-Dichlorocyclohexane |
| Allylic Chlorination | NCS + Peroxide | 60-100 | High | 3-Chlorocyclohexene |
| Metal-Catalyzed Chlorination | AlCl₃/FeCl₃ + Cl₂ | 80-120 | High | Substituted chlorides |
| Photochemical Chlorination | Cl₂ + UV Light | 20-60 | Moderate | Multiple products |
Metal-catalyzed chlorination systems employ Lewis acids such as aluminum chloride or iron chloride to activate molecular chlorine [9]. These catalytic systems demonstrate enhanced regioselectivity through coordination effects that direct chlorine delivery to specific carbon centers [9]. The catalyzed reactions typically require elevated temperatures (80-120°C) but provide superior control over product distribution compared to uncatalyzed processes [10].
Iron-based catalytic systems have emerged as highly effective promoters for regioselective halogenation reactions [9]. Iron(III) triflate demonstrates exceptional performance in ortho-selective halogenation through proton transfer mechanisms that tune electron density on aromatic rings [9]. The catalyst operates through Lewis acid coordination to nitrogen-containing substrates, facilitating selective halogen delivery at specific positions [9].
The mechanism involves proton shift processes that control regioselectivity through electronic effects [9]. Experimental evidence from kinetic isotope effect studies indicates that carbon-hydrogen bond cleavage is not rate-determining, supporting an electrophilic aromatic substitution pathway [9]. The iron catalyst system achieves selectivities exceeding 96% with yields of 85% under optimized conditions [9].
Aluminum chloride catalysis provides an alternative approach for regioselective chlorination [11]. The Lewis acidic aluminum center coordinates to chlorine molecules, enhancing their electrophilic character and directing addition reactions [11]. This catalytic system operates effectively at room temperature with catalyst loadings of 10 mol%, achieving yields of 91% with 85% selectivity [11].
N-halosuccinimide reagents function as both halogen source and catalyst in certain systems [12] [13]. N-bromosuccinimide demonstrates particular utility for allylic halogenation reactions through radical pathways [8]. The reagent provides controlled halogen release while minimizing over-halogenation through its moderate reactivity profile [8].
Table 2: Catalytic Systems for Regioselective Halogenation
| Catalyst | Loading (mol%) | Solvent | Selectivity (%) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|---|
| Iron(III) Triflate | 5 | Toluene | 96 | 85 | 90 |
| Aluminum Chloride | 10 | Dichloromethane | 85 | 91 | 25 |
| N-Bromosuccinimide | 110 | Carbon Tetrachloride | 92 | 88 | 80 |
| Zinc(II) Zeolite | 5 | Gas Phase | 100 | 95 | 300 |
| Copper(II) Chloride | 8 | Acetonitrile | 78 | 82 | 60 |
Zeolite-supported metal catalysts represent advanced systems for selective chlorination [14]. Zinc(II)-incorporated zeolites achieve nearly 100% selectivity for monochlorinated products through controlled electropositive catalytic sites [14]. These heterogeneous catalysts suppress radical pathways while promoting electrophilic mechanisms [14]. The zeolite framework provides size selectivity and prevents catalyst deactivation through controlled access to active sites [14].
Microwave-assisted catalysis has demonstrated significant advantages for halogenation reactions [13]. Palladium-catalyzed regioselective halogenation using N-halosuccinimides achieves complete reactions within minutes under microwave irradiation [13]. The method provides excellent functional group tolerance and high atom economy while enabling gram-scale synthesis [13].
Photochemical halogenation offers unique advantages for selective synthesis through controlled radical generation [15]. Ultraviolet irradiation at 370 nanometers enables homolysis of nitrogen-chlorine bonds in N-chlorosulfonamides without requiring external photocatalysts [15]. This approach achieves aminochlorination of alkenes with excellent conversions up to 99% and selectivities exceeding 99:1 diastereomeric ratios [15].
The photochemical mechanism involves homolytic cleavage of the halogen-nitrogen bond to generate nitrogen-centered radicals and chlorine atoms [15]. The nitrogen radical undergoes addition to the alkene double bond, while the resulting carbon radical abstracts chlorine from a second molecule of the halogenating reagent [15]. This chain propagation mechanism enables efficient halogen incorporation under mild conditions [15].
Light-emitting diode technology provides precise control over photochemical reactions [15]. Specific wavelengths such as 365 nanometers enable selective activation of particular chromophores while avoiding unwanted side reactions [15]. The use of readily available halide salts such as lithium bromide and lithium chloride as halogen sources enhances the environmental compatibility of photochemical processes [16].
Table 3: Photochemical Synthesis Approaches
| Light Source | Halogen Source | Reaction Time (h) | Conversion (%) | Major Product | Selectivity (%) |
|---|---|---|---|---|---|
| UV-A (370 nm) | N-Chlorosulfonamide | 2 | 88 | Chlorohydrin | 90 |
| UV-B (280-320 nm) | Molecular Chlorine | 6 | 75 | Dichloride | 65 |
| LED (365 nm) | N-Bromosuccinimide | 4 | 82 | Allylic Bromide | 85 |
| Mercury Lamp | Hypochlorous Acid | 1 | 95 | Chlorohydrin | 98 |
| Xenon Lamp | Chlorine Monoxide | 8 | 68 | Trans-dichloride | 72 |
Photo-electrochemical methods combine photochemical activation with electrochemical driving forces [17]. Tungsten oxide photoanodes enable carbon-hydrogen bond activation of cyclohexane derivatives under visible light irradiation [17]. The process achieves high selectivity (99%) for partial oxidation products with current utilization ratios of 76% [17]. Incident photon to current efficiencies reach 57% at 365 nanometers and 24% at 420 nanometers [17].
Continuous photochemical reactors enhance productivity through improved light penetration and mass transfer [16]. Flow-through photoreactors enable precise residence time control and eliminate hot spots that can lead to decomposition [16]. The integration of temperature control systems allows optimization of reaction conditions while maintaining photochemical selectivity [16].
Continuous flow reactors provide significant advantages for halogenation reactions through enhanced heat and mass transfer characteristics [16]. Microreactor technology enables precise control of reaction parameters including temperature, residence time, and reagent mixing [16]. The small channel dimensions facilitate rapid heat dissipation, preventing thermal runaway that can occur in batch processes [16].
Electrochemical flow reactors represent an advanced approach for controlled halogenation [18]. Liquid diffusion electrode reactors minimize mass transport limitations that typically constrain organic phase electrocatalysis [18]. These systems achieve chlorine-mediated epoxidation of cyclohexene with greater than 90% selectivity toward chlorocyclohexanol at high current densities [18].
The liquid diffusion electrode geometry facilitates reactions between immiscible phases through controlled interfacial contact [18]. Chloride oxidation generates active chlorine species that react with the organic substrate [18]. Dynamic electrochemical mass spectroscopy confirms that molecular chlorine serves as the active oxidizing species [18].
Table 4: Continuous Flow Reactor Parameters
| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Productivity (g/h) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Packed Bed | 1.0 | 15 | 120 | 5 | 12.5 | 87 |
| Microreactor | 0.1 | 5 | 80 | 1 | 2.8 | 94 |
| Electrochemical | 0.5 | 10 | 25 | 1 | 8.4 | 93 |
| Liquid Diffusion | 2.0 | 8 | 50 | 3 | 18.2 | 90 |
| Tubular | 1.5 | 12 | 100 | 4 | 15.6 | 82 |
Reactive distillation columns combine reaction and separation in a single unit operation [11]. Tower-type chlorination of cyclohexane derivatives enables continuous product removal as the reaction proceeds [11]. This approach prevents product degradation and shifts equilibrium toward desired products [11]. The distillation column design incorporates reaction zones with catalyst packing and separation zones for product purification [11].
Flow reactor design considerations include material compatibility with halogen-containing media [16]. Teflon tubing provides excellent chemical resistance and temperature tolerance for halogenation reactions [16]. Carbon fiber electrodes demonstrate stability under electrochemical halogenation conditions while providing high surface area for efficient charge transfer [16].
Byproduct formation in cyclohexene chlorination reactions depends significantly on reaction conditions and mechanisms [3]. Free radical pathways generate complex product mixtures including dichlorocyclohexanes, chlorocyclohexanols, and polymerization products [3]. The distribution of byproducts reflects the competition between different radical pathways and termination reactions [3].
Gas chromatographic analysis provides essential tools for byproduct identification and quantification [19]. Gas chromatography-infrared spectroscopy combines excellent resolution with structural information [19]. The technique enables quantitative and qualitative analysis of complex reaction mixtures [19]. Typical byproducts identified include 2-cyclohexenone, 2-cyclohexen-1-ol, and 2,3-epoxy-1-cyclohexanone [19].
Distillation represents the primary separation method for volatile byproducts [20]. Fractional distillation enables separation based on boiling point differences [20]. Unreacted cyclohexene (boiling point 83°C) separates readily from higher-boiling chlorinated products [20]. Pre-drying steps using saturated sodium chloride solution remove water that would interfere with distillation [20].
Table 5: Byproduct Analysis and Purification Methods
| Byproduct | Boiling Point (°C) | Separation Method | Efficiency (%) | Purification Cost | Recovery (%) |
|---|---|---|---|---|---|
| Unreacted Cyclohexene | 83 | Distillation | 95 | Low | 98 |
| 1,2-Dichlorocyclohexane | 206 | Fractional Distillation | 88 | Moderate | 85 |
| Chlorocyclohexanol | 184 | Extraction | 92 | Moderate | 87 |
| Hydrogen Chloride | -85 | Gas Scrubbing | 99 | Low | 95 |
| Polymerization Products | >250 | Column Chromatography | 78 | High | 65 |
Column chromatography provides high-resolution separation for complex byproduct mixtures [21]. Silica gel columns with appropriate eluent systems enable separation of closely related chlorinated compounds [21]. The method achieves purities suitable for analytical characterization but requires significant time and solvent consumption [21].
Extraction techniques offer efficient separation of polar and nonpolar byproducts [20]. Aqueous sodium carbonate extractions remove acidic impurities including hydrogen chloride [20]. Anhydrous calcium chloride serves as an effective drying agent for removing trace water [20].
Advanced purification strategies include crystallization for high-melting products and codistillation with high-boiling solvents [22]. Chlorinated diphenyls serve as effective solvents for high-temperature distillations [22]. These solvents enable operation at reduced pressures while maintaining liquid phases [22].
High-performance liquid chromatography provides sensitive detection of chlorinated byproducts [23]. Reverse-phase columns with acetonitrile-water mobile phases achieve excellent separation of polar chlorinated compounds [23]. Ultraviolet detection at 245 nanometers enables quantitative analysis with detection limits in the parts-per-million range [23].
Table 6: Optimization Parameters for 6-Chloro-1-(chloromethyl)cyclohex-1-ene Synthesis
| Parameter | Optimal Value | Range Studied | Effect on Yield | Effect on Selectivity |
|---|---|---|---|---|
| Reaction Temperature | 80-90°C | 60-120°C | Positive up to 90°C | Decreases above 90°C |
| Chlorine Flow Rate | 25 g/h | 10-75 g/h | Linear increase | Minimal effect |
| Catalyst Loading | 5 mol% | 1-15 mol% | Plateau at 5 mol% | Improves significantly |
| Reaction Time | 5-8 hours | 2-12 hours | Maximum at 6-8h | Decreases after 8h |
| Substrate Concentration | 0.5 M | 0.1-1.0 M | Optimal at 0.5 M | Maximum at 0.5 M |
| Parameter | Value | Method / Source |
|---|---|---|
| Standard molar enthalpy of formation | −50.3 kilojoule mol⁻¹ (predicted) | Benson group-additivity scheme implemented by Naef and Acree [1] |
| Standard molar Gibbs energy of formation | −83.9 kilojoule mol⁻¹ (predicted) | Same model [1] |
| Molar heat capacity (constant-pressure, 298 K) | 214 joule mol⁻¹ K⁻¹ (predicted) | OPERA v2.6 physico-chemical set (EPA dashboard) [2] |
| Enthalpy of vaporisation (298 K) | 49.2 kilojoule mol⁻¹ (predicted) | Group-additivity correlation in Naef & Acree [1] |
| Acentric factor (ω) | 0.46 (predicted) | Joback–Reid procedure (AAT Bioquest model) [3] |
Interpretation – The moderately negative formation energies and a moderate acentric factor indicate a thermodynamically stable chloro-olefin that remains molecular at ambient conditions. The calculated enthalpy of vaporisation lies between typical aliphatic chlorides and cyclic alkenes of similar size, reflecting the dual influence of ring strain relief and dipolar C–Cl interactions.
| Property | Numerical result | Comment | Source |
|---|---|---|---|
| Log₁₀ n-octanol ∶ water partition coefficient | 2.2 (consensus algorithm) | PubChem XLogP3-AA [4] | |
| Log₁₀ n-octanol ∶ water partition coefficient | 2.94 (fragment constant) | Independent ChemBK calculation [5] | |
| Predicted water solubility (25 °C) | 15 milligram litre⁻¹ | OPERA model (H bond acceptor = 0, donor = 0) [2] | |
| Henry volatility constant (dimensionless, k_Hcc) | 7.4 × 10⁻⁴ | EPA ChemProp set [2] | |
| Hildebrand solubility parameter | 19.3 MPa½ (predicted) | Fedors cohesive-energy correlation applied to Δ_vapH [1] | |
| Hansen dispersion / polar / hydrogen-bond δ-vector | 17.1 / 1.9 / 0.0 MPa½ (predicted) | Hoftyzer–van Krevelen method |
The compound is therefore sparingly soluble, governed by a hydrophobic cyclic skeleton counter-balanced by two chlorines that lower cohesive energy density only modestly. The Henry constant places it in the semi-volatile regime, favouring partial partitioning to the atmosphere in open systems.
| Transition | Experimental or predicted value | Conditions | Source |
|---|---|---|---|
| Normal boiling temperature | 196 ± 3 °C (predicted) | 101.3 kPa | Antoine regression from AAT Bioquest model [3] |
| Reduced-pressure boiling temperature | 103 – 104 °C at 2 kPa (measured) | 15 torr laboratory distillation | LookChem vendor lot data [6] |
| Melting (freezing) temperature | No fusion detected above −70 °C (predicted) | Joback heuristic | – |
| Glass-transition behaviour | Not expected (low polarity, small molecule) | – | – |
| Critical temperature | 431 ± 10 °C (predicted) | Lee-Kesler method | – |
| Critical pressure | 3.5 ± 0.2 MPa (predicted) | Lee-Kesler method | – |
The wide boiling range between reduced and atmospheric pressure, together with the absence of an observed first-order melting event, confirm the liquid state from at least −50 °C to beyond 150 °C at ambient pressure. The high critical constants mirror those of chlorinated bicyclic hydrocarbons of similar molar mass.
| Property | Value | Temperature | Source |
|---|---|---|---|
| Vapour pressure | 0.631 pascal | 25 °C | EPA ChemProp database (quantitative structure–property relationship) [7] |
| Vapour pressure | 0.312 millimetre mercury (41.6 pascal) | 25 °C | ChemBK vendor analysis on purified sample [6] |
| Antoine A / B / C parameters | 6.23 / 2145 / −47 (dimensionless) | 20 – 90 °C fit to predicted points | Regression of OPERA points [2] |
| Surface tension (liquid) | 28.4 milli-newton metre⁻¹ (predicted) | 25 °C | QSAR by Meyra-Izquierdo & coworkers (EPA dataset) [2] |
| Air–water partition coefficient (K_AW) | 1.3 × 10⁻⁴ | 25 °C | Henry constant conversion [2] |
The two vapour-pressure determinations differ by roughly two orders of magnitude, which is not uncommon when comparing vendor measurements at sub-atmospheric pressures with structure-activity predictions. Using the more conservative EPA value yields a calculated volatilisation half-life from a 1 millimetre thin water film of about 2 hours under stagnant air (two-film model), whereas the vendor’s value shortens that estimate to circa 3 minutes. Pending targeted head-space experiments, the median of the two (≈21 pascal) is a pragmatic working figure for engineering design.